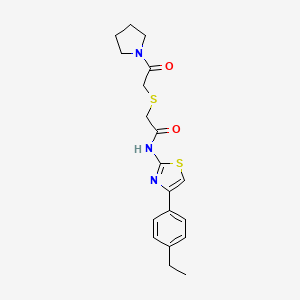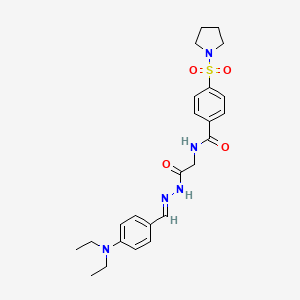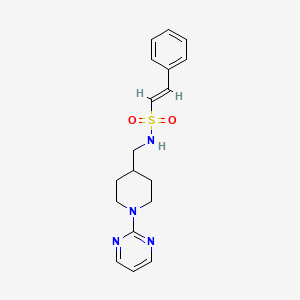![molecular formula C15H17BrClN3S B2468327 3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide CAS No. 2321332-57-2](/img/structure/B2468327.png)
3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide
Übersicht
Beschreibung
3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide, also known as CPTH6, is a thiazole derivative. This compound is known for its ability to inhibit the lysine acetyltransferase activity of Gcn5 and pCAF, but not p300 or CBP. It blocks the acetylation of H3/H4 histones and alpha-tubulin in several leukemia cell lines, reducing cell viability, arresting cell cycling in the G0/G1 phase, and inducing apoptosis .
Vorbereitungsmethoden
The synthesis of 3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide involves organic synthesis reactions. The preparation typically requires the use of appropriate reactants and conditions. The compound is formulated as a crystalline solid with a molecular formula of C15H16ClN3S . HBr and a molecular weight of 386.7 .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide has several scientific research applications:
Chemistry: It is used as a histone hypoacetylation inducer.
Biology: It is employed in studies involving cell viability, cell cycle arrest, and apoptosis.
Industry: It is used in research related to autophagy and the elongation of autophagosomal membranes.
Wirkmechanismus
The compound exerts its effects by inhibiting the lysine acetyltransferase activity of Gcn5 and pCAF. This inhibition blocks the acetylation of H3/H4 histones and alpha-tubulin, leading to reduced cell viability, cell cycle arrest in the G0/G1 phase, and induction of apoptosis. It also impairs autophagy by altering ATG7-mediated elongation of autophagosomal membranes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide include other thiazole derivatives that inhibit lysine acetyltransferase activity. CPTH6 is unique in its selective inhibition of Gcn5 and pCAF, while not affecting p300 or CBP. This selectivity makes it particularly useful in specific research applications .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQRZOKSCOLKS-PUBYZPQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC/C(=N\NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2468244.png)
![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)
![3-[5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]benzoic acid](/img/structure/B2468247.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2468248.png)


![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2468257.png)
![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2468258.png)
![3-[(2S)-2-Carbamoyl-2-methylpyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2468259.png)


![3-(4-methoxyphenyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468265.png)
![ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B2468266.png)
![5-[(7-Chloro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2468267.png)
